N-[(4-ethylphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-[(4-ethylphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfonamide group substituted with a 4-phenylpiperazine moiety and an N-(4-ethylbenzyl) side chain. The ethylphenyl group enhances lipophilicity, which may improve membrane permeability, while the phenylpiperazine sulfonyl group could confer selectivity toward central nervous system (CNS) targets, such as serotonin or dopamine receptors .
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-2-19-8-10-20(11-9-19)18-25-24(28)23-22(12-17-31-23)32(29,30)27-15-13-26(14-16-27)21-6-4-3-5-7-21/h3-12,17H,2,13-16,18H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYXRHKYCWBGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-ethylphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with an ethylphenyl group and a sulfonamide moiety linked to a piperazine ring. The molecular formula is with a molecular weight of approximately 430.6 g/mol. Its structural components are crucial for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its effects on neurotransmitter receptors, particularly dopamine receptors, and its potential anticancer properties.
1. Dopamine Receptor Activity
Research indicates that compounds similar to this compound exhibit selective agonist activity at the D3 dopamine receptor. For example, modifications in the piperazine structure have been shown to enhance D3 receptor affinity while minimizing D2 receptor activity, which is critical for reducing side effects associated with antipsychotic medications .
| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|---|
| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
2. Anticancer Potential
The compound has shown promising results in preclinical studies as an anticancer agent. It was tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from to , indicating moderate potency against these cancer cell lines.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the thiophene and piperazine rings significantly affect the biological activity of the compound. For instance:
- Piperazine Modifications : Altering substituents on the piperazine ring can enhance selectivity for specific receptor subtypes.
- Thiophene Substituents : Variations in the thiophene moiety impact the compound's lipophilicity and overall bioavailability.
Case Studies
Several studies have explored the pharmacological properties of similar compounds:
- Study on D3 Receptor Agonists : A series of analogs were synthesized and evaluated for their agonistic properties at the D3 receptor, highlighting the importance of structural modifications in enhancing receptor selectivity and potency .
- Antitumor Activity Assessment : In vitro assays demonstrated that derivatives of similar thiophene-based compounds showed significant inhibition of cell proliferation in various cancer models .
Comparison with Similar Compounds
N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- Key Structural Differences :
- Replaces the target compound’s phenylpiperazine sulfonyl group with a methylsulfamoyl group linked to a 4-ethoxyphenyl ring.
- The amide side chain features a 4-chlorophenethyl group instead of the 4-ethylbenzyl group.
- Functional Implications: The 4-ethoxyphenyl group may increase metabolic stability compared to phenylpiperazine due to reduced enzymatic degradation of the ether linkage.
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
- Key Structural Differences :
- Features dual 4-chlorophenyl groups on both the sulfonyl and amide moieties.
- Lacks the piperazine ring, reducing conformational flexibility.
- Functional Implications :
N-(3-{[(4-Fluorophenyl)methyl]carbamoyl}-4-[4-(4-methylbenzoyl)-1,4-diazepan-1-yl]phenyl)thiophene-2-carboxamide
- Key Structural Differences :
- Incorporates a diazepane ring substituted with a 4-methylbenzoyl group, introducing a seven-membered heterocycle.
- The amide side chain includes a 4-fluorophenylmethyl carbamoyl group.
- Fluorine’s electronegativity may strengthen hydrogen bonding and metabolic stability compared to the target compound’s ethyl group .
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide
- Key Structural Differences :
- Simplifies the sulfonamide group to a 4-methylphenylsulfamoyl moiety.
- Retains a phenyl group but lacks the piperazine and ethylbenzyl substituents.
- This compound’s simpler structure may limit its selectivity compared to the target’s phenylpiperazine group, which is often critical for CNS-targeted activity .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl or chloro groups) are easier to synthesize at scale, as seen in and . The target compound’s phenylpiperazine group may require multi-step synthesis, increasing cost and complexity.
- In contrast, chlorophenyl derivatives () may target microbial enzymes or kinases due to halogen interactions .
- ADME Properties : The ethylbenzyl group in the target compound balances lipophilicity and solubility, whereas dichlorophenyl analogs () risk poor solubility. Fluorine-containing analogs () may exhibit prolonged half-lives due to metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
